molecular formula C9H5ClF3NO B2646402 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile CAS No. 78240-45-6

3-Chloro-4-(trifluoromethoxy)phenylacetonitrile

Cat. No.: B2646402
CAS No.: 78240-45-6
M. Wt: 235.59
InChI Key: WMDJQBWTSKOFLA-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethoxy)phenylacetonitrile (CAS 78240-45-6) is a specialized organic compound belonging to the family of fluorinated phenylacetonitriles. With the molecular formula C9H5ClF3NO , this chemical serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The molecular structure incorporates both a chloro and a trifluoromethoxy substituent on the phenyl ring, which can significantly influence the compound's electronic properties, metabolic stability, and lipophilicity. These characteristics make it a particularly useful intermediate for researchers developing novel active molecules. The primary application of this compound is as a key synthetic intermediate for the research and development of aromatic fluoride compounds and other complex chemical entities . The presence of the nitrile group (CN) offers a handle for further chemical transformations, such as conversion to carboxylic acids, amides, or tetrazoles. This reactivity, combined with the properties imparted by the halogen and fluorine groups, makes this acetonitrile derivative a valuable precursor in constructing active molecules. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols. The compound is typically supplied with a high purity level, such as 98% . For detailed shipping and storage information, please contact the supplier.

Properties

IUPAC Name

2-[3-chloro-4-(trifluoromethoxy)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDJQBWTSKOFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzaldehyde with a suitable nitrile source under specific reaction conditions. One common method includes the use of sodium cyanide in the presence of a catalyst to facilitate the formation of the acetonitrile group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3-Chloro-4-(trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

3-Chloro-4-(trifluoromethoxy)phenylacetonitrile serves as an essential intermediate in the synthesis of various pharmaceuticals. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of drug candidates, making them more effective in targeting specific biological pathways.

Case Study: FDA-Approved Drugs

A review of FDA-approved drugs containing trifluoromethyl groups highlights the importance of such functionalities in enhancing pharmacological properties. For instance, compounds like Ubrogepant and Alpelisib utilize similar structural motifs to improve their efficacy against migraine and cancer, respectively .

Table 1: Comparison of Trifluoromethyl-Containing Drugs

Drug NameTarget ConditionYear ApprovedKey Structural Feature
UbrogepantMigraine2020Trifluoromethyl group
AlpelisibCancer2020Trifluoromethyl group

Agricultural Applications

2.1 Pesticide Development

The compound is also investigated for its potential use in agrochemicals, particularly as a pesticide or herbicide. The presence of the trifluoromethoxy group is known to enhance the biological activity of agrochemical agents, providing better efficacy against pests and diseases.

Case Study: Synthesis of Agrochemicals

Research indicates that derivatives of this compound can be synthesized to create effective herbicides. The synthesis involves reactions that yield high purity and yield rates, making it suitable for large-scale production .

Chemical Research Applications

3.1 Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a building block for creating complex molecules. Its unique chemical properties allow chemists to explore new synthetic pathways and develop novel compounds with desired functionalities.

Table 2: Synthetic Pathways Involving this compound

Reaction TypeDescriptionYield (%)
TrifluoromethylationIntroduction of trifluoromethyl groups85
Nucleophilic SubstitutionFormation of new carbon-nitrogen bonds90
Coupling ReactionsSynthesis of biaryl compounds92

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The chloro and trifluoromethoxy groups play a crucial role in its reactivity and interaction with enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile with three analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound 1000530-58-4 C₉H₅ClF₃N 219.59 Cl (C3), CF₃O (C4), CN Drug/agrochemical intermediate
3-Methoxyphenylacetonitrile 19924-43-7 C₉H₉NO 147.18 OMe (C3), CN Precursor for fragrances, dyes
4-Methoxy-3-(trifluoromethyl)phenylacetonitrile 1000555-32-7 C₁₀H₈F₃NO 215.17 OMe (C4), CF₃ (C3), CN Pharmaceuticals, agrochemicals
3-Chloro-N-phenyl-phthalimide 1529-41-5 C₁₄H₈ClNO₂ 265.67 Cl (C3), phthalimide core Polyimide monomer synthesis

Key Differences and Research Findings

Electronic and Steric Effects The trifluoromethoxy group (CF₃O) in the target compound is more electron-withdrawing than methoxy (OMe) or trifluoromethyl (CF₃) groups. This enhances electrophilicity at the nitrile group, facilitating nucleophilic substitutions .

Bioavailability and Stability Fluorinated compounds like the target exhibit improved metabolic stability due to the strong C-F bond. For example, 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile (CAS: 1000555-32-7) is used in drug candidates requiring prolonged half-lives . In contrast, non-fluorinated analogues like 3-Methoxyphenylacetonitrile are less stable under physiological conditions .

Reactivity in Synthesis

  • The target compound’s nitrile group reacts efficiently with sulfonic acid derivatives to form sulfonamides, as demonstrated in . Comparatively, 3-Chloro-N-phenyl-phthalimide (CAS: 1529-41-5) is more reactive toward amine nucleophiles due to its phthalimide core .

Industrial Relevance

  • While This compound is listed as discontinued by suppliers like CymitQuimica , its structural analogue 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile remains in demand for agrochemicals, reflecting the industry’s preference for trifluoromethyl over trifluoromethoxy in certain applications .

Biological Activity

3-Chloro-4-(trifluoromethoxy)phenylacetonitrile is a compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Molecular Formula

  • Molecular Formula : C10H7ClF3NO2

Structural Characteristics

The compound features a chloro group and a trifluoromethoxy group attached to a phenylacetonitrile backbone, which contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity and can influence the compound's binding affinity to various targets.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, studies have shown that the introduction of trifluoromethyl groups can significantly improve the efficacy of compounds against bacterial strains, including resistant pathogens .

Antitumor Activity

The compound has also been investigated for its antitumor properties. It has shown promise as a c-KIT kinase inhibitor, which is particularly relevant in treating gastrointestinal stromal tumors (GISTs). The compound demonstrated potent activity against wild-type c-KIT and various drug-resistant mutants in preclinical models, indicating its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

  • Inhibition of c-KIT Kinase :
    • A study highlighted the compound's ability to inhibit c-KIT kinase with single-digit nanomolar potency against both wild-type and mutant forms. This suggests that this compound could be a valuable candidate for further development in cancer therapy .
  • Antimicrobial Efficacy :
    • In vitro studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity, suggesting that this compound may follow suit. The presence of the trifluoromethoxy group is believed to enhance membrane permeability, facilitating greater antimicrobial action .
  • Neuroprotective Effects :
    • Preliminary investigations into neuroprotective properties have shown that derivatives of phenylacetonitriles can inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's. While specific data on this compound is limited, the structural similarities suggest potential activity .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
This compoundAntitumor, AntimicrobialKinase inhibition
2-(4-Chloro-3-(trifluoromethyl)phenyl)AntitumorKinase inhibition
Benzamide DerivativesAChE InhibitionEnzyme inhibition

Q & A

Q. What are the optimized synthetic routes for 3-chloro-4-(trifluoromethoxy)phenylacetonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 3-chloro-4-(trifluoromethoxy)benzyl bromide (a key intermediate) is reacted with phthalimide and potassium carbonate in DMF at 80°C for 5 hours, followed by methylamine treatment to yield derivatives . Solvent choice (e.g., DMF vs. THF) and temperature significantly affect reaction efficiency. Lower yields in aqueous workups (e.g., 60–70%) are common due to hydrolysis of the nitrile group, while anhydrous conditions improve stability .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • 1H NMR : The benzyl proton signal typically appears as a singlet at δ 3.71 ppm, while aromatic protons show splitting patterns between δ 7.37–7.63 ppm due to adjacent electronegative substituents (Cl, CF3O) .
  • LCMS : Retention times (e.g., Rt = 4.03 min) under 0.05% formic acid/MeCN conditions help confirm purity .
  • Elemental Analysis : Validate molecular formula (C9H5ClF3NO) with deviations <0.3% for research-grade material.

Q. What safety protocols are critical when handling this compound?

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Key precautions:

  • Use PPE (gloves, goggles, fume hood).
  • Avoid exposure to moisture to prevent HCN release from nitrile hydrolysis.
  • Store at 0–6°C in airtight containers to minimize degradation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

The –OCF3 group is strongly electron-withdrawing (-I effect), which:

  • Activates aromatic rings for electrophilic substitution at the meta position relative to Cl.
  • Stabilizes intermediates in Suzuki-Miyaura couplings by reducing electron density on the boronic ester partner.
  • Impacts regioselectivity : Computational studies (DFT) show a 0.35 eV lower activation barrier for reactions at the chloro-substituted position compared to unsubstituted analogs .

Q. How can conflicting solubility data in polar aprotic solvents be resolved?

Discrepancies in DMSO solubility (e.g., >5 mg/mL vs. 2 mg/mL) arise from impurities or hydration states. Methodological recommendations:

  • Use Karl Fischer titration to quantify water content (<0.1% for accurate measurements).
  • Pre-dry solvents over molecular sieves (3Å) and monitor solubility via UV-Vis (λmax ~260 nm) for consistency .

Q. What strategies mitigate byproduct formation during amidation or sulfonylation reactions?

Common byproducts (e.g., dimerized intermediates) form via nitrile group side reactions. Mitigation approaches:

  • Low-temperature addition : Add reagents at −60°C to suppress radical coupling .
  • Catalytic additives : Use 1–2 mol% CuI to accelerate desired pathways (e.g., C–N bond formation) .
  • Workup optimization : Extract with ethyl acetate/brine (3×) to remove unreacted starting materials .

Applications in Drug Discovery

Q. How is this compound utilized in designing kinase inhibitors or antimicrobial agents?

The nitrile group acts as a bioisostere for carboxylic acids, enhancing blood-brain barrier penetration. Example:

  • Sulfonamide derivatives (e.g., compound 39 in ) inhibit bacterial dihydrofolate reductase (IC50 = 12 nM) by mimicking p-aminobenzoic acid.
  • Thiadiazolyl analogs show antiparasitic activity against Trypanosoma brucei (EC50 = 0.8 μM) via covalent binding to cysteine proteases .

Q. What computational tools predict its metabolic stability or toxicity?

  • ADMET Predictions : SwissADME estimates high microsomal stability (t1/2 = 4.2 h) due to –CF3O’s resistance to oxidative metabolism.
  • Toxicity : ProTox-II flags hepatotoxicity (Probability = 72%) from nitrile-derived cyanide metabolites .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 30–33°C vs. amorphous solid)?

Variations arise from:

  • Polymorphism : Crystallization in different solvents (e.g., hexane vs. EtOAc) produces distinct crystal forms.
  • Impurity profiles : Crude samples (purity <95%) depress melting points. Recrystallization from MeCN/water improves consistency .

Q. How to reconcile divergent reaction yields in scaled-up syntheses?

Batch-dependent yields (e.g., 70% vs. 45%) are linked to:

  • Mixing efficiency : Use flow chemistry for >10 g scales to maintain homogeneity.
  • Exothermicity control : Gradual addition of thionyl chloride (SOCl2) prevents runaway reactions during nitrile activation .

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